2-(Bromomethyl)-6-methoxyisoindolin-1-one
Overview
Description
The description of a chemical compound includes its molecular formula, structure, and common names. It may also include information about its physical appearance .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. This can be determined using techniques like X-ray crystallography .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability under various conditions .Scientific Research Applications
Synthesis and Chemical Properties
- 2-(Bromomethyl)-6-methoxyisoindolin-1-one serves as an important intermediate in various chemical syntheses. For instance, it is utilized in the production of colon and rectal cancer drugs, as highlighted by Zheng-you (2010) in their study on optimizing the production method of such drugs (He Zheng-you, 2010).
Pharmaceutical Research
- This compound plays a significant role in pharmaceutical research, particularly in the development of inhibitors for steroid 5alpha reductases. Baston, Palusczak, and Hartmann (2000) demonstrated its use in synthesizing inhibitors for human type 2 isozyme (E. Baston, A. Palusczak, R. Hartmann, 2000).
Biological Activity
- The biological activities of derivatives of this compound are also of interest. Caputo, Cattel, and Viola (1979) explored the antibacterial and antimycotic activities of compounds derived from bromination of similar molecules (O. Caputo, L. Cattel, F. Viola, 1979).
Imaging and Diagnostic Applications
- In the field of nuclear medicine and biology, derivatives of this compound have been evaluated for their potential in imaging studies. Brown-Proctor et al. (1999) investigated a derivative for its ability to act as an in vivo radioligand for acetylcholinesterase in mammalian brains (C. Brown-Proctor, S. Snyder, P. Sherman, M. Kilbourn, 1999).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(bromomethyl)-6-methoxy-3H-isoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-14-8-3-2-7-5-12(6-11)10(13)9(7)4-8/h2-4H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOPVBGYBVIAEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(C2=O)CBr)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650641 | |
Record name | 2-(Bromomethyl)-6-methoxy-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
944718-10-9 | |
Record name | 2-(Bromomethyl)-2,3-dihydro-6-methoxy-1H-isoindol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944718-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Bromomethyl)-6-methoxy-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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